molecular formula C8H11ClN2O2S B1378038 Tert-butyl 4-chlorothiazol-2-ylcarbamate CAS No. 1373223-09-6

Tert-butyl 4-chlorothiazol-2-ylcarbamate

Cat. No.: B1378038
CAS No.: 1373223-09-6
M. Wt: 234.7 g/mol
InChI Key: RRRSEOPYCBAJKC-UHFFFAOYSA-N
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Description

Tert-butyl 4-chlorothiazol-2-ylcarbamate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-chlorothiazol-2-ylcarbamate typically involves the reaction of 4-chlorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

4-Chlorothiazole+tert-Butyl chloroformate(4-Chloro-thiazol-2-yl)-carbamic acid tert-butyl ester\text{4-Chlorothiazole} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} 4-Chlorothiazole+tert-Butyl chloroformate→(4-Chloro-thiazol-2-yl)-carbamic acid tert-butyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chlorothiazol-2-ylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted thiazole derivatives.

    Hydrolysis: The major product is (4-Chloro-thiazol-2-yl)-carbamic acid.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Tert-butyl 4-chlorothiazol-2-ylcarbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-chlorothiazol-2-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it suitable for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

tert-butyl N-(4-chloro-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRSEOPYCBAJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168129
Record name Carbamic acid, N-(4-chloro-2-thiazolyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-09-6
Record name Carbamic acid, N-(4-chloro-2-thiazolyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-chloro-2-thiazolyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (4-chlorothiazol-2-yl)carbamate
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